N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine
Description
Properties
CAS No. |
479677-27-5 |
|---|---|
Molecular Formula |
C15H13FN2O4 |
Molecular Weight |
304.27 g/mol |
IUPAC Name |
(2S)-2-(5-fluoro-2-nitroanilino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13FN2O4/c16-11-6-7-14(18(21)22)12(9-11)17-13(15(19)20)8-10-4-2-1-3-5-10/h1-7,9,13,17H,8H2,(H,19,20)/t13-/m0/s1 |
InChI Key |
BQMYPKCEZIRUJB-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route and Conditions
- Starting Materials: 2,4-difluoronitrobenzene and ammonia (NH3).
- Step a: Nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with ammonia to yield 5-fluoro-2-nitroaniline.
- Step b: Diazotization of 5-fluoro-2-nitroaniline with sodium nitrite in sulfuric acid aqueous solution, followed by hydrolysis to 5-fluoro-2-nitrophenol.
Reaction Parameters and Optimization
| Step | Reagents & Conditions | Molar Ratios (Reagent:Substrate) | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| a | 2,4-difluoronitrobenzene + NH3 (strong ammonia water) | 2.1-2.5 : 1 (NH3 : substrate) | 35-40 | 3 hours | 98 | Reaction mixture cooled to 5-10°C for crystallization of 5-fluoro-2-nitroaniline solid |
| b | 5-fluoro-2-nitroaniline + H2SO4 + NaNO2 | H2SO4: 3-3.5 : 1; NaNO2: 1.05-1.2 : 1 | 0-10 (initial), then 90-95 | 0.5-1 h (0-10°C), then 1 h (90-95°C) | 94.3 | Sodium nitrite added dropwise at low temp; oil phase separated post-reaction |
- Sulfuric acid concentration: 25.5-30% (mass concentration).
- Sodium nitrite concentration: 30-35.6% (mass concentration).
- Organic solvents such as chloroform or dichloromethane are used to extract the product from the aqueous phase after reaction completion.
Advantages
- High selectivity with minimal side reactions.
- Short reaction time and simple operation.
- Suitable for industrial scale-up due to high yield and operational convenience.
Coupling of 5-Fluoro-2-nitrophenyl Moiety with L-Phenylalanine
The next critical step is the formation of the amide bond between the 5-fluoro-2-nitrophenyl group and L-phenylalanine to yield this compound.
General Synthetic Approach
- The aromatic amine or phenol derivative (e.g., 5-fluoro-2-nitrophenol or 5-fluoro-2-nitroaniline) is converted into an activated intermediate (such as an acid chloride or via coupling reagents).
- L-phenylalanine is then reacted with this activated intermediate under controlled conditions to form the amide linkage.
Reported Methods and Findings
- A related synthesis involves reacting L-phenylalanine with 1-fluoro-2-nitrobenzene to form N-(2-nitrophenyl)-L-phenylalanine derivatives, indicating nucleophilic aromatic substitution on the fluoronitrobenzene ring by the amino acid's amine group.
- Reaction conditions typically involve mild heating and use of solvents such as dioxane or aqueous-organic mixtures.
- Confirmation of product structure is achieved by spectroscopic methods including ^1H NMR, IR, and HRMS.
Alternative and Supporting Synthetic Routes
Synthesis of 5-Fluoro-2-nitrophenylacetic Acid
- This compound can be synthesized from 3-methylphenethyl alcohol via oxidation and nitration steps.
- Reaction conditions include the use of ammonium nitrate and trifluoroacetic anhydride in chloroform at 0°C for 3 hours.
- Yield reported is approximately 87%, with crystallization from ethyl acetate and acetonitrile purification.
Summary Table of Preparation Methods
| Compound/Step | Methodology | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 5-Fluoro-2-nitroaniline | Nucleophilic aromatic substitution | 2,4-difluoronitrobenzene + NH3, 35-40°C, 3 h | 98 | Crystallization at 5-10°C |
| 5-Fluoro-2-nitrophenol | Diazotization & hydrolysis | 5-fluoro-2-nitroaniline + H2SO4 + NaNO2, 0-95°C | 94.3 | Extraction with chloroform |
| This compound | Amide bond formation | L-phenylalanine + activated 5-fluoro-2-nitrophenyl intermediate | Variable | Requires controlled coupling conditions |
| 5-Fluoro-2-nitrophenylacetic acid | Oxidation/nitration | 3-methylphenethyl alcohol + ammonium nitrate + trifluoroacetic anhydride, 0°C, 3 h | 87 | Crystallization and purification |
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles such as halogens for substitution reactions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to elevated levels depending on the desired reaction.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenylalanine derivatives, and various other functionalized compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry and Drug Development
N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine is primarily studied for its role as a potential pharmacological agent. Its fluorinated structure can enhance the lipophilicity and metabolic stability of peptides and proteins, which is critical for drug development. Fluorinated amino acids have been shown to modulate the activity of proteins involved in various diseases, including cancer and metabolic disorders.
1.1. Mechanism of Action
The compound acts as an analog of phenylalanine, which is a substrate for various transporters and enzymes in the body. Research has indicated that fluorinated phenylalanines can influence the activity of L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumors, facilitating targeted drug delivery to cancer cells . This specificity allows for the development of LAT1-selective compounds that can enhance therapeutic efficacy while minimizing systemic toxicity.
Molecular Imaging
This compound has potential applications in molecular imaging, particularly in positron emission tomography (PET) studies. The incorporation of fluorine into amino acids enables their use as radiotracers, which can be utilized to visualize metabolic processes in vivo.
2.1. Radiolabeling Studies
Fluorinated phenylalanines have been developed as PET probes due to their favorable pharmacokinetic properties. For instance, the synthesis of radiolabeled derivatives allows for the assessment of tumor metabolism and the evaluation of therapeutic responses . Studies have shown that these compounds exhibit high tumor accumulation with minimal uptake in normal tissues, enhancing imaging accuracy .
Case Studies and Research Findings
Several studies have documented the efficacy and applications of this compound:
Synthesis and Chemical Properties
The synthesis of this compound typically involves methods such as palladium-catalyzed cross-coupling reactions or direct radiofluorination techniques . These synthetic routes allow for the production of high-purity compounds suitable for biological studies.
4.1. Chemical Properties
The compound exhibits distinct physicochemical properties due to its fluorinated structure, which affects its solubility, stability, and reactivity compared to non-fluorinated analogs . These properties are crucial for optimizing its application in drug formulation and delivery systems.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Key Compounds Identified:
N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (): Features a 4-fluorobenzoyl group attached to tyrosine, linked to phenylalanine.
N-(2,4-dinitrophenyl)-L-phenylalanine (–15): Contains two nitro groups (2- and 4-positions) on the phenyl ring. Increased electron-withdrawing effects compared to the mono-nitro target compound, likely affecting solubility and reactivity.
N-(carbobenzyloxy)-L-phenylalanine derivatives (): Protective carbobenzyloxy (Cbz) group instead of a nitrophenyl moiety.
1,3,4-thiadiazole and 1,2,4-triazole phenylalanine derivatives (–5):
- Heterocyclic systems fused to phenylalanine.
- Triazole derivative (Compound 9) showed anti-inflammatory activity (160 mg/kg reduced edema in rats), highlighting divergent biological applications compared to nitro/fluoro-substituted compounds.
Table 1: Structural and Functional Comparison
Biological Activity
N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine is a fluorinated amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
1. Synthesis and Structural Characteristics
This compound is synthesized through a series of chemical reactions that introduce a fluorine atom and a nitro group into the phenylalanine structure. The fluorinated moiety enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes. The synthesis typically involves:
- Starting Materials : L-phenylalanine, 5-fluoro-2-nitroaniline.
- Reagents : Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be utilized to facilitate the reaction.
2.1 Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, particularly against leukemia cell lines. A study reported that compounds with similar structures demonstrated potent inhibition of L1210 mouse leukemia cells with IC(50) values in the nanomolar range, suggesting a robust mechanism of action that warrants further investigation .
Table 1: Inhibition Data Against L1210 Cells
| Compound | IC(50) (nM) |
|---|---|
| This compound | TBD |
| Other analogs | <50 |
The mechanism of action appears to involve the intracellular release of active metabolites, which may interfere with nucleic acid synthesis pathways .
2.2 Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have indicated that fluorinated phenylalanines can be incorporated into proteins, enhancing their stability and activity against various pathogens .
Table 2: Antimicrobial Efficacy
| Pathogen | MIC (µM) |
|---|---|
| Mycobacterium abscessus | 6.25 - 12.5 |
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Amino Acid Transporters : It has been shown to interact with L-type amino acid transporters (LAT), which are critical for nutrient uptake in cancer cells .
- Metabolic Pathways : The compound may influence metabolic pathways related to nucleic acid synthesis and protein translation, leading to reduced proliferation in cancerous cells .
4. Case Studies
A notable case study involved the use of fluorinated amino acids in therapeutic applications for cancer treatment. The incorporation of this compound into peptide-based therapies demonstrated enhanced efficacy in targeting tumor cells while minimizing toxicity to normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
